molecular formula C18H18N4O2 B2801186 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one CAS No. 905797-96-8

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2801186
CAS No.: 905797-96-8
M. Wt: 322.368
InChI Key: CZVWAEJYVFOEOW-UHFFFAOYSA-N
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Description

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Properties

IUPAC Name

3-anilino-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-15-10-8-13(9-11-15)12-16-17(23)20-18(22-21-16)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVWAEJYVFOEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-ethoxybenzylamine with a suitable triazine precursor under controlled conditions. One common method involves the use of cyanuric chloride as the triazine precursor. The reaction proceeds through nucleophilic substitution, where the amine group of 4-ethoxybenzylamine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the desired triazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties. Below are the key findings from various studies:

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one against various pathogens.

Pathogen Activity Reference
Mycobacterium smegmatisSignificant inhibition observed
Pseudomonas aeruginosaModerate activity noted
Candida albicansEffective antifungal properties

In a study conducted to assess its antimicrobial properties, the compound demonstrated notable activity against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent. The Minimum Inhibitory Concentration (MIC) was found to be as low as 6.25 µg/ml for some derivatives of triazine compounds, indicating strong efficacy against this bacterium.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Cancer Cell Line Effect Observed Reference
MCF-7 (Breast cancer)Inhibition of cell proliferation
HeLa (Cervical cancer)Induction of apoptosis

In vitro studies have shown that this compound can induce apoptosis in HeLa cells and inhibit the growth of MCF-7 cells. These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes that allow for modifications leading to various derivatives with enhanced biological activities.

Synthetic Route Overview

  • Starting Materials: Utilize appropriate benzyl and triazine precursors.
  • Reactions: Employ methods such as nucleophilic substitution and cyclization.
  • Purification: Use chromatography techniques to isolate the desired product.

This synthetic flexibility enables researchers to tailor the compound's properties for specific applications in drug design.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Researchers synthesized several derivatives of triazine compounds and tested them against Mycobacterium smegmatis. The study concluded that certain modifications significantly enhanced antimicrobial activity, making these compounds promising candidates for further development as antibiotics .
  • Investigation into Anticancer Properties:
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent response in inhibiting cell growth and inducing apoptosis in HeLa cells .

Mechanism of Action

The mechanism of action of 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxyphenyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one
  • 6-(4-ethoxybenzyl)-3-(methylamino)-1,2,4-triazin-5(4H)-one

Uniqueness

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of the ethoxybenzyl and phenylamino groups attached to the triazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed review of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzylamine with suitable triazine precursors. One common method is through nucleophilic substitution using cyanuric chloride as a precursor. The reaction conditions are optimized to enhance yield and purity.

Synthetic Route Overview

StepDescription
Formation Reaction of 4-ethoxybenzylamine with cyanuric chloride
Conditions Controlled temperature and solvent conditions
Purification Techniques such as recrystallization or chromatography

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in cancer cells. The specific pathways and molecular interactions are under investigation but are believed to involve binding to key receptors or enzymes in cellular signaling pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Several studies have demonstrated its potential as an anticancer agent:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values have been reported as low as 1.25 µM for MCF-7 cells .
  • Mechanisms : It is suggested that the compound induces apoptosis and inhibits cell cycle progression through modulation of signaling pathways involving PI3K/Akt and mTOR .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Research into its antifungal properties is ongoing, with some derivatives showing promise against common fungal pathogens .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 1 µM.
    • Mechanistic studies revealed that the compound inhibited the phosphorylation of key proteins involved in cell survival pathways.
  • Antimicrobial Evaluation :
    • A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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